5-Bromo-4-chloro-2-fluorotoluene

描述

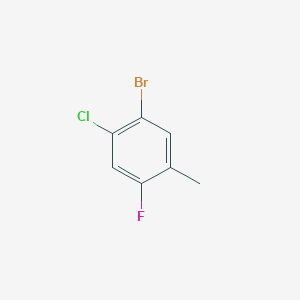

5-Bromo-4-chloro-2-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical syntheses and has significant applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

5-Bromo-4-chloro-2-fluorotoluene can be synthesized through several methods. One common method involves the halogenation of 2-fluorotoluene. The process typically includes:

Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom.

Chlorination: Using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to achieve efficient production.

化学反应分析

Types of Reactions

5-Bromo-4-chloro-2-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the aromatic ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 5-Bromo-4-chloro-2-fluorobenzoic acid.

科学研究应用

5-Bromo-4-chloro-2-fluorotoluene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of halogenated aromatic compounds and their biological activities.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 5-Bromo-4-chloro-2-fluorotoluene involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the chemical environment.

相似化合物的比较

Similar Compounds

- 5-Bromo-2-fluorotoluene

- 4-Chloro-2-fluorotoluene

- 2-Fluorotoluene

- 3-Bromo-2-chloro-6-fluorotoluene

Uniqueness

5-Bromo-4-chloro-2-fluorotoluene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

生物活性

5-Bromo-4-chloro-2-fluorotoluene (C7H5BrClF), a halogenated aromatic compound, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural characteristics and potential bioactive properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a toluene ring. Its molecular weight is 223.47 g/mol, and it typically appears as a colorless to pale yellow liquid. The specific arrangement of halogens influences its reactivity and potential applications in organic synthesis and pharmaceuticals.

The biological activity of this compound is primarily linked to its ability to participate in nucleophilic substitution reactions, which can affect various biochemical pathways. Its halogenated structure allows it to interact with enzymes and receptors in biological systems, suggesting potential pharmacological properties.

Target Interactions

Research indicates that this compound may serve as a reagent in chemical reactions that lead to the synthesis of biologically active molecules. Its interactions with biological targets could influence cellular processes, although specific studies detailing these interactions are still limited.

Case Studies

- Pharmaceutical Applications : Preliminary studies have explored the use of this compound as an intermediate in the synthesis of therapeutic agents, including SGLT2 inhibitors. These inhibitors are crucial for managing type 2 diabetes by promoting glucose excretion through the kidneys .

- Biochemical Pathways : The compound's role in Suzuki-Miyaura coupling reactions has been highlighted, indicating its importance in forming new chemical bonds that are essential for developing complex organic molecules.

- Toxicological Studies : While specific toxicological data on this compound is sparse, its halogenated nature raises concerns regarding environmental persistence and potential bioaccumulation. Further studies are needed to evaluate its safety profile comprehensively .

Applications

This compound finds applications across various fields:

- Organic Synthesis : Used as an intermediate in synthesizing agrochemicals, pharmaceuticals, and specialty chemicals.

- Biological Research : Investigated for modifying biomolecules such as proteins and nucleic acids through covalent attachment, aiding in studying biological processes.

- Industrial Use : Employed in producing advanced materials like polymers and electronic components.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| 4-Bromo-2-fluorotoluene | C7H6BrF | Organic intermediates |

| 2-Bromo-5-fluorotoluene | C7H6BrF | Synthesis of benzoic acid derivatives |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | C10H8BrClO2 | SGLT2 inhibitors synthesis |

These comparisons illustrate how variations in halogen placement can influence the reactivity and application scope of these compounds.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromo-4-chloro-2-fluorotoluene, and how do they influence experimental design?

- The molecular formula (C₇H₅BrClF) and weight (223.47 g/mol) are critical for stoichiometric calculations in synthesis and purification . The halogen substituents (Br, Cl, F) introduce steric and electronic effects, impacting solubility in polar/nonpolar solvents and reactivity in cross-coupling reactions. For example, the electron-withdrawing fluorine atom at the 2-position may direct electrophilic substitution to specific positions. Storage conditions (e.g., dry, inert atmosphere) are essential to prevent decomposition, as halogenated aromatics are prone to hydrolysis under moisture .

Q. What methodologies are recommended for synthesizing this compound?

- A plausible route involves sequential halogenation of toluene derivatives. For instance:

Fluorination : Direct fluorination using Selectfluor or Balz-Schiemann reaction on a toluidine precursor.

Chlorination/Bromination : Use Lewis acids (AlCl₃ or FeBr₃) to introduce Cl/Br via electrophilic aromatic substitution.

- Alternative methods include halogen exchange (e.g., Finkelstein reaction) on pre-halogenated intermediates . Monitor reaction progress using GC-MS or HPLC to confirm intermediate purity.

Q. How can researchers characterize the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., coupling constants for ortho/meta/para halogen effects). For example, the fluorine atom induces deshielding in adjacent protons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (m/z ≈ 223) and isotopic patterns (Br/Cl).

- X-ray Crystallography : Single-crystal analysis via SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for validating synthetic accuracy .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

- The halogen positions (Br at 5, Cl at 4, F at 2) create distinct electronic environments. Bromine, a good leaving group, facilitates Suzuki-Miyaura couplings with aryl boronic acids. The chlorine atom may hinder reactivity at the 4-position due to steric effects, while fluorine’s electron-withdrawing nature activates the 6-position for nucleophilic attack. Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. What strategies resolve contradictions in regioselectivity data during functionalization?

- Discrepancies may arise from competing directing effects of halogens. For example:

- Competitive Directing : Fluorine (ortho/para director) vs. bromine/chlorine (meta directors).

- Experimental Validation : Use kinetic vs. thermodynamic control (e.g., varying temperature or catalyst).

- Isotopic Labeling : Trace reaction pathways using deuterated analogs.

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- DFT Calculations : Predict transition states and activation energies for reactions like Buchwald-Hartwig amination. For instance, model the Pd-catalyzed coupling of the bromine site with amines.

- Solvent Effects : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF for polar transition states).

- Machine Learning : Train models on halogenated aromatic reaction datasets to forecast optimal catalysts (e.g., Pd vs. Cu) .

Q. What are the challenges in purifying this compound, and how are they mitigated?

- Byproduct Formation : Halogen scrambling or dihalogenated impurities. Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

- Detection Limits : Low-concentration impurities may evade GC-MS. Employ LC-MS with tandem ionization (ESI/APCI) for trace analysis.

- Storage Stability : Monitor decomposition via periodic NMR; store under argon at –20°C to prevent radical-mediated degradation .

Q. Methodological Notes

- Spectral Libraries : Cross-validate NMR/MS data against databases (e.g., NIST Chemistry WebBook) to avoid misassignment.

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals in structural studies .

- Safety Protocols : Halogenated compounds often require PPE (gloves, goggles) and fume hoods due to toxicity risks (e.g., mutagenicity in ).

属性

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHPIRQSZOBOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378327 | |

| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-18-5 | |

| Record name | 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-chloro-4-fluoro-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。